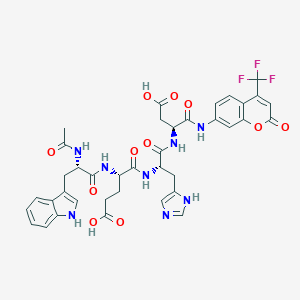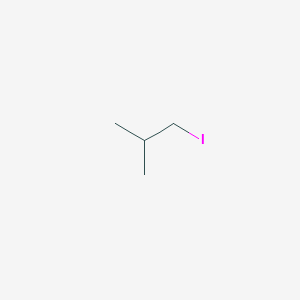
(+)-2,3-O-Isopropylidene-L-threitol
Overview
Description
(+)-2,3-O-Isopropylidene-L-threitol is a chiral organic compound derived from L-threitol. It is characterized by the presence of an isopropylidene group protecting the hydroxyl groups at the 2 and 3 positions. This compound is often used in organic synthesis due to its stereochemical properties and ability to form stable intermediates.
Scientific Research Applications
(+)-2,3-O-Isopropylidene-L-threitol is used in various scientific research applications, including:
Chemistry: As a chiral building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme mechanisms and as a substrate for enzyme-catalyzed reactions.
Medicine: As an intermediate in the synthesis of pharmaceuticals and biologically active compounds.
Industry: In the production of fine chemicals and as a precursor for the synthesis of other industrially important compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
(+)-2,3-O-Isopropylidene-L-threitol can be synthesized through the protection of L-threitol using acetone in the presence of an acid catalyst. The reaction typically involves dissolving L-threitol in acetone and adding a catalytic amount of an acid such as sulfuric acid or p-toluenesulfonic acid. The mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is isolated by removing the solvent and purifying the residue through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade acetone and acid catalysts in large reactors. The reaction conditions are optimized for maximum yield and purity, and the product is typically purified using industrial-scale chromatography or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
(+)-2,3-O-Isopropylidene-L-threitol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form diols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like tosyl chloride (TsCl) or mesyl chloride (MsCl) can be used to substitute the hydroxyl groups with tosyl or mesyl groups.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Diols or other reduced derivatives.
Substitution: Tosylates or mesylates.
Mechanism of Action
The mechanism of action of (+)-2,3-O-Isopropylidene-L-threitol involves its ability to act as a chiral template in chemical reactions. The isopropylidene group protects the hydroxyl groups, allowing for selective reactions at other positions. This protection is crucial in multi-step synthesis processes where selective reactivity is required. The compound’s stereochemistry plays a significant role in determining the outcome of reactions, making it a valuable tool in asymmetric synthesis.
Comparison with Similar Compounds
(+)-2,3-O-Isopropylidene-L-threitol is unique due to its specific stereochemistry and the presence of the isopropylidene protecting group. Similar compounds include:
(+)-2,3-O-Isopropylidene-D-threitol: The enantiomer of this compound.
2,3-O-Isopropylidene-D-glyceraldehyde: A related compound with a similar protecting group but different stereochemistry.
2,3-O-Isopropylidene-L-glyceraldehyde: Another related compound with different stereochemistry.
These compounds share similar chemical properties but differ in their stereochemistry, which affects their reactivity and applications in synthesis.
Properties
IUPAC Name |
[(4S,5S)-5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O4/c1-7(2)10-5(3-8)6(4-9)11-7/h5-6,8-9H,3-4H2,1-2H3/t5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INVRLGIKFANLFP-WDSKDSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(C(O1)CO)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]([C@@H](O1)CO)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40964859 | |
| Record name | (2,2-Dimethyl-1,3-dioxolane-4,5-diyl)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40964859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86992-57-6, 50622-09-8 | |
| Record name | rel-(4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86992-57-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50622-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,2-Dimethyl-1,3-dioxolane-4,5-diyl)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40964859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-(+)-2,2-dimethyl-1,3-dioxolane-4,5-dimethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.490 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is (+)-2,3-O-Isopropylidene-L-threitol used in the development of liquid crystals?
A1: this compound serves as a chiral building block for synthesizing compounds that can induce a cholesteric phase in nematic liquid crystals [, ]. By attaching mesogenic groups, such as oligophenylenevinylene (OPV) derivatives, to the this compound core, researchers can create chiral dopants. These dopants, when added to nematic liquid crystals, introduce helical twisting power (HTP), resulting in the formation of a cholesteric phase []. The alkylation of the OPV moiety further enhances the alignment within the nematic liquid crystal, promoting the appearance of the cholesteric phase [].
Q2: Can you provide examples of polymers synthesized using this compound and discuss their properties?
A2: Researchers have successfully synthesized polycarbonates [] and cyclocopolymers [] using this compound as a starting material.
Q3: Beyond liquid crystals, are there other applications of this compound in material science?
A3: Yes, this compound is a valuable monomer for creating bio-based polyesters []. For instance, incorporating it into poly(butylene succinate) (PBS) alongside isosorbide, another sugar-based diol, leads to improved mechanical properties and oxygen barrier performance compared to pure PBS []. This highlights the potential of this compound in developing sustainable and high-performance materials.
Q4: Has this compound been used in the synthesis of other chiral compounds?
A4: Yes, a chiral phosphoramidite ligand derived from this compound has been successfully employed in the rhodium-catalyzed hydrolytic cleavage of silacyclobutanes []. This reaction provides access to silanols, including Si-stereogenic silanols, with promising enantioselectivity [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






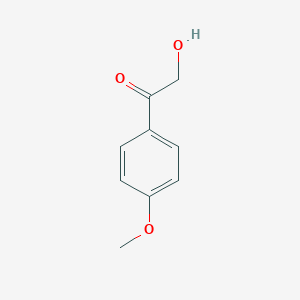
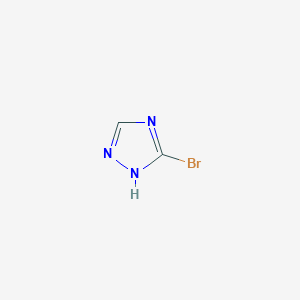
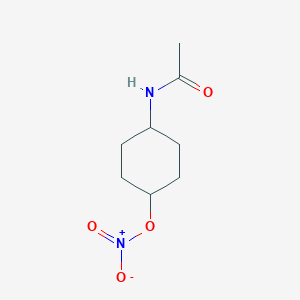
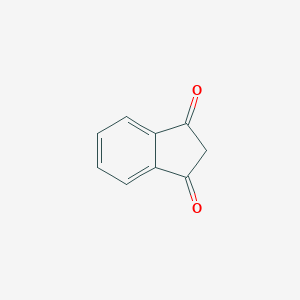
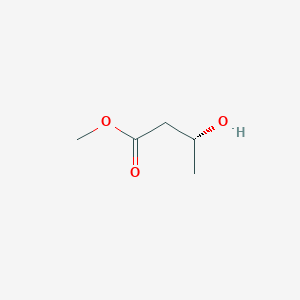
![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B147061.png)
